molecular formula C20H19N3O2 B10999711 N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10999711
M. Wt: 333.4 g/mol
InChI Key: YNCGTWYUWUWWQA-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features two indole rings connected by a propanamide linker. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

    Formation of the Indole Rings: The indole rings can be synthesized via Fischer indole synthesis or other methods.

    Linking the Indole Rings: The two indole rings are connected through a propanamide linker using amide bond formation reactions, such as the reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole rings.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions may introduce halogen or nitro groups onto the indole rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
  • N-(1H-indol-6-yl)-3-(4-hydroxy-1H-indol-1-yl)propanamide
  • N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-3-yl)propanamide

Uniqueness

N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the specific positions of the indole rings and the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-6-5-14-7-10-21-17(14)13-15/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24)

InChI Key

YNCGTWYUWUWWQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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